Cas no 2287299-01-6 ([3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride)
![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/2287299-01-6x500.png)
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- [3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
- [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- EN300-6762025
- 2287299-01-6
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- インチ: 1S/C12H10ClF3O2S/c13-19(17,18)6-11-3-12(4-11,5-11)7-1-2-8(14)10(16)9(7)15/h1-2H,3-6H2
- InChIKey: VRUIMMHTUIXTMR-UHFFFAOYSA-N
- ほほえんだ: ClS(CC12CC(C3C=CC(=C(C=3F)F)F)(C1)C2)(=O)=O
計算された属性
- せいみつぶんしりょう: 310.0042129g/mol
- どういたいしつりょう: 310.0042129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6762025-2.5g |
[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride |
2287299-01-6 | 95.0% | 2.5g |
$3530.0 | 2025-03-13 | |
Enamine | EN300-6762025-5.0g |
[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride |
2287299-01-6 | 95.0% | 5.0g |
$5221.0 | 2025-03-13 | |
Enamine | EN300-6762025-10.0g |
[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride |
2287299-01-6 | 95.0% | 10.0g |
$7742.0 | 2025-03-13 | |
Enamine | EN300-6762025-0.05g |
[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride |
2287299-01-6 | 95.0% | 0.05g |
$1513.0 | 2025-03-13 | |
Enamine | EN300-6762025-0.5g |
[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride |
2287299-01-6 | 95.0% | 0.5g |
$1728.0 | 2025-03-13 | |
Enamine | EN300-6762025-0.25g |
[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride |
2287299-01-6 | 95.0% | 0.25g |
$1657.0 | 2025-03-13 | |
Enamine | EN300-6762025-0.1g |
[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride |
2287299-01-6 | 95.0% | 0.1g |
$1585.0 | 2025-03-13 | |
Enamine | EN300-6762025-1.0g |
[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride |
2287299-01-6 | 95.0% | 1.0g |
$1801.0 | 2025-03-13 |
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chlorideに関する追加情報
Comprehensive Overview of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride (CAS No. 2287299-01-6)
The compound [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride (CAS No. 2287299-01-6) is a highly specialized chemical entity that has garnered significant attention in the field of organic synthesis and pharmaceutical research. Its unique structural features, including the bicyclo[1.1.1]pentane core and the trifluorophenyl moiety, make it a valuable intermediate for the development of novel therapeutic agents. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the design of small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs).
One of the most notable aspects of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is its role in medicinal chemistry. The methanesulfonyl chloride group serves as a versatile functional handle for further derivatization, enabling the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds. These derivatives are often explored for their bioactivity and selectivity in targeting specific proteins or enzymes. The trifluorophenyl group, on the other hand, is known to enhance the metabolic stability and lipophilicity of drug candidates, making it a popular choice in modern drug design.
In recent years, the demand for [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has surged due to its relevance in fragment-based drug discovery (FBDD). The bicyclo[1.1.1]pentane scaffold is particularly attractive because of its three-dimensional rigidity and ability to mimic tertiary carbon centers, which are common in bioactive molecules. This property aligns with the growing trend of using sp3-rich fragments to improve the success rate of drug candidates in clinical trials. Additionally, the compound's CAS No. 2287299-01-6 is frequently searched in academic and industrial databases, reflecting its importance in cutting-edge research.
Another area where [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride shines is in the development of covalent inhibitors. The methanesulfonyl chloride group can react with nucleophilic residues in target proteins, forming stable covalent adducts. This mechanism is increasingly exploited in the design of kinase inhibitors and covalent protein degraders, which are hot topics in oncology and immunology research. The compound's trifluorophenyl moiety further contributes to its pharmacokinetic properties, such as improved membrane permeability and resistance to oxidative metabolism.
From a synthetic perspective, [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride presents both challenges and opportunities. The bicyclo[1.1.1]pentane core requires specialized methods for its construction, often involving photochemical or transition metal-catalyzed reactions. However, advances in C-H functionalization and cross-coupling technologies have made its synthesis more accessible. The compound's CAS No. 2287299-01-6 is often associated with patents and publications highlighting innovative routes to its preparation, underscoring its industrial relevance.
Environmental and regulatory considerations also play a role in the use of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. While the compound itself is not classified as hazardous, its handling requires standard precautions due to the reactivity of the methanesulfonyl chloride group. Researchers are encouraged to explore green chemistry alternatives for its synthesis, such as catalytic methods or biocatalysis, to minimize waste and improve sustainability. These efforts align with the broader push toward sustainable pharmaceutical manufacturing.
In conclusion, [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride (CAS No. 2287299-01-6) is a multifaceted compound with significant potential in drug discovery and organic synthesis. Its unique structural attributes, including the bicyclo[1.1.1]pentane scaffold and trifluorophenyl group, make it a valuable tool for addressing unmet medical needs. As research continues to uncover new applications for this molecule, its importance in the scientific community is expected to grow, solidifying its place as a key player in modern chemistry.
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